molecular formula C14H15NO B8406381 3'-Ethoxybiphenyl-4-amine

3'-Ethoxybiphenyl-4-amine

Cat. No. B8406381
M. Wt: 213.27 g/mol
InChI Key: FAYATRNXPQABQD-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (200 mg) was prepared from 4-bromoaniline (300 mg, 1.74 mmol) and 3-ethoxyphenylboronic acid (380 mg, 2.29 mmol) as a colourless liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.33 (d, J 8.5, 2H), 7.26-7.22 (m, 1H), 7.06 (d, J 7.9, 1H), 7.01 (s, 1H), 6.75 (dd, J 5.8, 8.1, 1H), 6.60 (d, J 8.5, 2H), 5.20 (s, 2H), 4.04 (q, J 7, 2H), 1.16 (t, J 7, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)[CH3:10]>>[CH2:9]([O:11][C:12]1[CH:17]=[C:16]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=1)[CH3:10]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
380 mg
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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